Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid core substituted with a 1,3-dioxobutyl group and a methyl group, forming a monosodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt typically involves the reaction of benzenesulfonic acid derivatives with 1,3-dioxobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its sulfonic acid group allows it to form strong interactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-4-methyl-
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-3-methyl-
Uniqueness
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
125304-17-8 |
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Molecular Formula |
C11H12NNaO5S |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
sodium;5-methyl-2-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/C11H13NO5S.Na/c1-7-3-4-9(10(5-7)18(15,16)17)12-11(14)6-8(2)13;/h3-5H,6H2,1-2H3,(H,12,14)(H,15,16,17);/q;+1/p-1 |
InChI Key |
JPEKIAYDTIUXGP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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